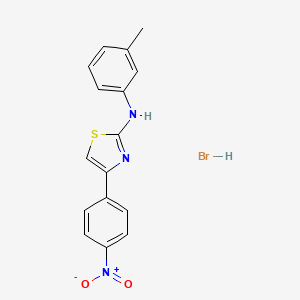

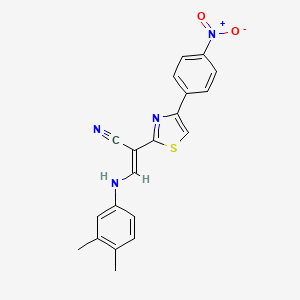

![molecular formula C19H14N2OS2 B2425835 N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide CAS No. 898434-96-3](/img/structure/B2425835.png)

N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide” is a compound that contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with various carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The exact synthesis process for “this compound” is not specified in the search results.Applications De Recherche Scientifique

Synthesis and Bioactivity

N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide and its derivatives have been synthesized for various biological activities. Chaudhary et al. (2011) reported the synthesis of related benzothiazole derivatives, emphasizing their potent antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity effects (Chaudhary et al., 2011). Similarly, Nayak and Bhat (2023) synthesized N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine derivatives, which showed excellent antibacterial activities and significant corrosion inhibition effects (Nayak & Bhat, 2023).

Antitumor Activity

Several studies have explored the antitumor properties of benzothiazole derivatives. Corbo et al. (2016) investigated N-1,3-benzothiazol-2-ylbenzamide derivatives, finding that most showed significant inhibitory effects on cell growth, with particular compounds exhibiting proapoptotic effects on cancer cell lines (Corbo et al., 2016). Another study by Havrylyuk et al. (2010) reported on the antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, revealing considerable anticancer activity against various cancer cell lines (Havrylyuk et al., 2010).

Enzyme Inhibitory and Biological Activities

Taj et al. (2019) synthesized N(N′)-arylbenzamidines, evaluating them for inhibitory activity against several enzymes. Some compounds showed significant acetylcholinesterase and butyrylcholinesterase inhibitory activity, suggesting potential therapeutic applications (Taj et al., 2019). In the realm of corrosion inhibition, Farag et al. (2021) investigated benzothiazole-based structures for their anticorrosion and biocidal effects, emphasizing their potential in oil well stimulation and water fracturing processes (Farag et al., 2021).

Mécanisme D'action

Target of Action

The compound, also known as ZINC04517573, N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide, or 4-(methylsulfanyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide, has been found to exhibit pesticidal properties . It is particularly effective against the oriental armyworm and the diamondback moth . This suggests that the compound’s primary targets are likely to be specific proteins or enzymes in these pests that are crucial for their survival.

Mode of Action

These inhibitors bind to the allosteric center of RT, resulting in an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing further reactions and thus inhibiting the function of the enzyme .

Biochemical Pathways

Given its pesticidal properties, it is likely that it disrupts essential biochemical pathways in the pests it targets, leading to their death

Pharmacokinetics

Its effectiveness as a pesticide suggests that it is likely to be well-absorbed by the pests and distributed to its site of action .

Result of Action

The compound has been shown to have significant pesticidal effects, particularly against the oriental armyworm and the diamondback moth . It is likely that the compound’s interaction with its targets leads to disruption of essential biochemical processes, resulting in the death of the pests .

Propriétés

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS2/c1-23-14-9-6-13(7-10-14)18(22)21-19-20-16-11-8-12-4-2-3-5-15(12)17(16)24-19/h2-11H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXGUVOWQNVJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

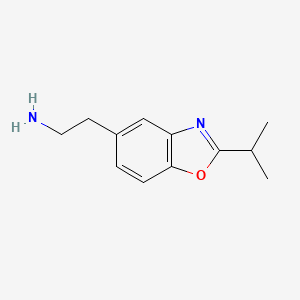

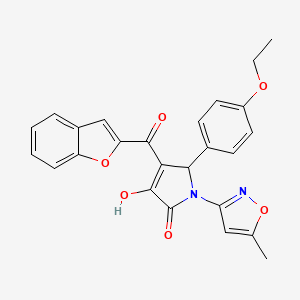

![5-(piperidin-1-ylmethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2425755.png)

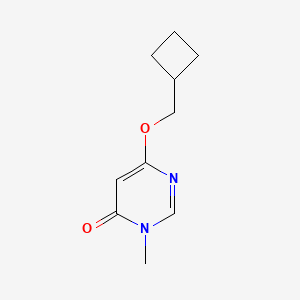

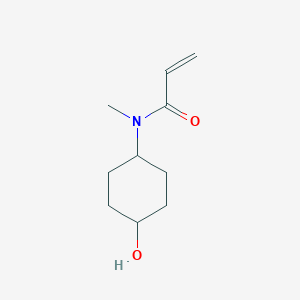

![N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide](/img/structure/B2425759.png)

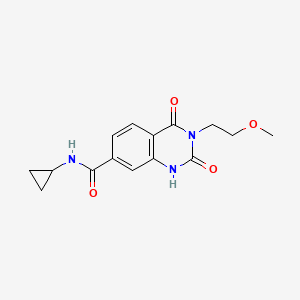

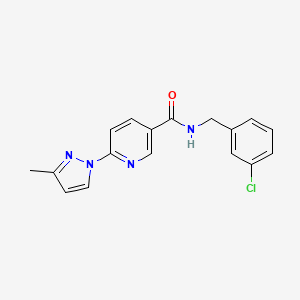

![5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2425764.png)

![ethyl 2-(6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2425765.png)

![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)

![1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2425769.png)